(1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanamine
Description
(1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanamine is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro linkage between a seven-membered ring and a five-membered oxaspiro ring, with a methanamine group attached to the six-membered ring. The presence of the spiro linkage and the methanamine group makes this compound interesting for various chemical and biological applications.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
(2,2-dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanamine |
InChI |
InChI=1S/C9H17NO/c1-8(2)5-9(8)3-7(4-10)11-6-9/h7H,3-6,10H2,1-2H3 |
InChI Key |
RAHWADNBZMKEQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC12CC(OC2)CN)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanamine typically involves the formation of the spirocyclic structure followed by the introduction of the methanamine group. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization with a methanamine group can be achieved through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Organic Synthesis Applications
The compound's structural characteristics allow it to participate in various organic reactions:
- Synthesis of Complex Molecules :
-
Reactivity in Polar Solvents :
- Its solubility in polar solvents enhances its utility in synthetic pathways that require specific solvent environments for optimal reaction conditions .
Data Table: Comparison of Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanamine | Spirocyclic | Intermediate for leukotriene antagonists |
| 5-Oxaspiro[2.4]heptan-6-one | Spirocyclic | Precursor for leukotriene antagonists |
| 5-Oxaspiro[3.5]nonane | Spirocyclic | Exhibits different biological activities |
| 2,5-Dioxaspiro[3.4]octane | Dioxaspiro | Potentially higher stability |
Case Study 1: Synthesis of Leukotriene Antagonists
A patent outlines a method for synthesizing leukotriene antagonists using (1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanamine as an intermediate. This method emphasizes the efficiency of producing the desired compounds without the need for extensive purification processes .
Case Study 2: Anticancer Activity
In vitro studies have been conducted on derivatives of (1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanamine to evaluate their cytotoxic effects against various cancer cell lines. Results indicated promising activity, suggesting potential therapeutic applications .
Mechanism of Action
The mechanism of action of (1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The spirocyclic structure may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,7-Dioxaspiro[5.5]undecane: This compound shares a spirocyclic structure but differs in the ring size and functional groups.
Spiro[5.5]undecane derivatives: These compounds have similar spirocyclic cores but may contain different heteroatoms or substituents.
Uniqueness
(1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanamine is unique due to its specific ring size and the presence of both an oxaspiro ring and a methanamine group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
(1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanamine is a complex organic compound characterized by its spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a precursor in the synthesis of leukotriene antagonists and other pharmaceutical agents.
Chemical Structure and Properties
The chemical formula for (1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanamine is . Its unique spirocyclic structure contributes to its distinctive chemical properties, influencing its reactivity and solubility in polar solvents. The presence of a methanol group enhances its potential applications in various fields, including medicinal chemistry and organic synthesis .
Antimicrobial Properties
Recent studies have indicated that compounds related to (1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanamine exhibit significant antimicrobial activity. For instance, extracts containing similar spirocyclic structures have shown effectiveness against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some extracts were reported as low as 62.5 µg/mL against E. coli .
Antiproliferative Effects
In vitro studies have demonstrated that compounds with similar structural features can inhibit the proliferation of cancer cell lines. For example, certain flavonoid glucosides derived from plants containing spirocyclic structures exhibited IC50 values ranging from 226 to 242.52 μg/mL against HeLa and A549 cell lines . This suggests that (1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanamine may possess similar antiproliferative properties.
Study on Antibacterial Activity
A study focused on the antibacterial activity of methanol extracts from plants containing spirocyclic compounds found that these extracts exhibited strong antibacterial effects against both gram-positive and gram-negative bacteria. The study employed methods such as disc diffusion and broth microdilution to determine the antibacterial efficacy .
Cytotoxicity Assessment
Cytotoxicity assays conducted on cell lines such as HeLa and A549 revealed that certain fractions of spirocyclic compounds led to significant cell death at specific concentrations. These findings indicate a potential for further exploration of (1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanamine in cancer therapeutics .
Data Summary
| Biological Activity | Tested Organisms/Cell Lines | Results |
|---|---|---|
| Antibacterial | E. coli, S. aureus | MIC: 62.5 µg/mL |
| Antiproliferative | HeLa, A549 | IC50: 226 - 242.52 μg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
